molecular formula C21H22FN3O2 B2472871 N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1210114-69-4

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2472871
CAS No.: 1210114-69-4
M. Wt: 367.424
InChI Key: IDHCVNQOLKHTHO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including an ethylphenyl group, a fluorophenyl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Propoxylation: The propoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, halogenating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-1-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
  • N-(2-ethylphenyl)-1-(4-bromophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
  • N-(2-ethylphenyl)-1-(4-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Biological Activity

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A pyrazole ring
  • An ethylphenyl group
  • A fluorophenyl group
  • A propoxy substituent
  • A carboxamide functional group

This unique structure contributes to its diverse biological effects.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of signaling pathways related to inflammation and cancer cell proliferation.

Antitumor Activity

Several studies have reported the antitumor properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. One study demonstrated that a related compound inhibited cell proliferation in breast cancer cells by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Research suggests that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . This activity is likely mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound induced apoptosis as confirmed by flow cytometry analysis .
  • Inflammatory Models : In a murine model of paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

Compound Activity IC50 (µM) Target
This compoundAntitumor15MCF-7 Cells
Similar Pyrazole DerivativeAnti-inflammatory20NF-kB Pathway
Benzamide DerivativeAntitumor25RET Kinase

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-3-13-27-19-14-25(17-11-9-16(22)10-12-17)24-20(19)21(26)23-18-8-6-5-7-15(18)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHCVNQOLKHTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2CC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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